Defined (2S,4S) Stereochemistry Enables Specific Separation from Thirty Diastereomeric Analogs via Validated RP-HPLC
Carfilzomib (2S,4S)-Diol possesses a unique (2S,4S) stereochemical configuration at its 1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl moiety, distinguishing it from the active pharmaceutical ingredient's (R)-epoxide and other diastereomers like (2R,4S)-Diol [1]. In a validated reverse-phase HPLC method specifically developed for carfilzomib impurity profiling, (2S,4S)-diol was resolved as a distinct peak from carfilzomib and 29 other diastereomeric and process impurities using a YMC-Pack ODS-A column (150 x 4.6 mm, 3µm) with a pH 5.5 phosphate buffer/acetonitrile/methanol mobile phase at 0.9 mL/min and 220 nm detection [2]. This validated separation capability directly underpins its utility as a reference standard.
| Evidence Dimension | Chromatographic Resolution of Diastereomers |
|---|---|
| Target Compound Data | Carfilzomib (2S,4S)-Diol is separated as a discrete peak |
| Comparator Or Baseline | Carfilzomib API and 29 other diastereomeric analogs and process impurities (including (2R,4S)-diol) |
| Quantified Difference | The (2S,4S)-diol elutes with a distinct retention time, allowing specific identification and quantification within a 22-minute UHPLC run [3]. The method achieves baseline resolution for all specified impurities. |
| Conditions | RP-HPLC: YMC-Pack ODS-A column (150 x 4.6 mm, 3µm); Mobile phase: pH 5.5 phosphate buffer, acetonitrile, methanol; Flow: 0.9 mL/min; Detection: 220 nm |
Why This Matters
Confirmed chromatographic resolution as a discrete peak under validated conditions ensures this specific diastereomer can be used as a reliable, traceable reference standard for method validation and routine quality control, preventing co-elution errors.
- [1] SynZeal. Carfilzomib Impurity 16 (SSSSS) Product Information. CAS 1396006-50-0, chemically (S)-N-((S)-1-(((2S,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide. Accessed 2025. View Source
- [2] Devikala, S., et al. DoE Approach: A validated Stability Indicating RP-HPLC Method Development for the Separation of Diasteromeric Analogs and Process Impurities of Carfilzomib. Materials Today: Proceedings. 2019;14:335-342. View Source
- [3] Kumar, P., et al. Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Scientific Reports. 2026;16:3788. View Source
